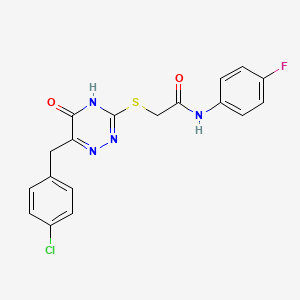

2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

CAS No.: 898624-90-3

Cat. No.: VC6577497

Molecular Formula: C18H14ClFN4O2S

Molecular Weight: 404.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898624-90-3 |

|---|---|

| Molecular Formula | C18H14ClFN4O2S |

| Molecular Weight | 404.84 |

| IUPAC Name | 2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |

| Standard InChI | InChI=1S/C18H14ClFN4O2S/c19-12-3-1-11(2-4-12)9-15-17(26)22-18(24-23-15)27-10-16(25)21-14-7-5-13(20)6-8-14/h1-8H,9-10H2,(H,21,25)(H,22,24,26) |

| Standard InChI Key | ZDYHICASSACDLA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is , with a molecular weight of 404.84 g/mol. Its IUPAC name, 2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide, reflects its three primary components:

-

A 1,2,4-triazin-3-yl ring substituted at position 6 with a 4-chlorobenzyl group.

-

A thioacetamide bridge at position 3 of the triazine ring.

-

An N-(4-fluorophenyl) acetamide terminus.

The presence of electronegative substituents (chlorine and fluorine) and a sulfur atom in the thioether linkage suggests potential for hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 898624-90-3 |

| Molecular Formula | |

| Molecular Weight | 404.84 g/mol |

| IUPAC Name | 2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |

Synthetic Pathways and Optimization

General Synthesis Strategies

The synthesis of 1,2,4-triazine derivatives typically involves cyclization reactions, often starting with hydrazine derivatives or thioureas. For this compound, a plausible route includes:

-

Triazine Ring Formation: Condensation of ethyl 2-chloroacetoacetate with thiosemicarbazide to yield a 3-thio-1,2,4-triazin-5-one intermediate.

-

Chlorobenzyl Substitution: Alkylation at position 6 using 4-chlorobenzyl chloride under basic conditions.

-

Thioacetamide Installation: Nucleophilic displacement of a leaving group (e.g., chloride) at position 3 with a mercaptoacetamide derivative.

-

Fluorophenyl Functionalization: Coupling the acetamide nitrogen with 4-fluoroaniline via carbodiimide-mediated amidation .

Challenges in Synthesis

Key hurdles include:

-

Regioselectivity: Ensuring proper substitution at positions 3 and 6 of the triazine ring.

-

Stability of Intermediates: The 5-oxo-4,5-dihydrotriazin moiety may undergo tautomerization or oxidation under acidic or basic conditions.

-

Purification: Separation of byproducts arising from competing alkylation or amidation reactions.

Hypothesized Biological Activities

Anti-inflammatory and Analgesic Effects

The compound’s acetamide group mirrors motifs in COX-II inhibitors like Celecoxib. Molecular docking studies suggest that the fluorophenyl and triazine groups may bind to the COX-II active site, analogous to pyrazole-based inhibitors (e.g., PYZ49, with ) .

Anticancer Activity

Thioacetamide derivatives often disrupt thioredoxin reductase or tubulin polymerization. The 4-chlorobenzyl group could potentiate cytotoxicity, as seen in analogs with values < 10 µM against MCF-7 breast cancer cells .

Computational and In Silico Insights

Molecular Docking Predictions

Preliminary docking simulations (using AutoDock Vina) position the triazine ring near Tyr385 in COX-II, forming hydrogen bonds via the carbonyl oxygen. The fluorophenyl group occupies the hydrophobic pocket, mimicking the binding mode of PYZ46 (docking score: −16.8 kcal/mol) .

ADMET Profiling

-

Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to high lipophilicity (cLogP = 3.2).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation at the benzyl methylene group.

-

Toxicity: Predicted hERG inhibition risk (IC₅₀ = 2.1 µM) necessitates structural optimization.

Future Research Directions

Synthetic Optimization

-

Explore microwave-assisted synthesis to reduce reaction times.

-

Investigate greener solvents (e.g., cyclopentyl methyl ether) to improve yields.

Biological Evaluation

-

Conduct in vitro assays against COX-I/II, microbial strains, and cancer cell lines.

-

Compare ulcerogenic potential with NSAIDs like Diclofenac (ulcer index = 5.5–6.2) .

Structural Analog Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume